molecular formula C20H24N6 B7360318 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine

2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine

Katalognummer B7360318
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: NNZAGOJYJAKWCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, also known as PDE5 inhibitor, is a compound that is widely used in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. PDE5 inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.

Wirkmechanismus

The mechanism of action of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors involves the inhibition of the enzyme phosphodiesterase 5 (2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine), which is involved in the degradation of cGMP. By inhibiting 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, these compounds increase the levels of cGMP in the body, which leads to vasodilation and improved blood flow. 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to be selective for 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, which minimizes the potential for off-target effects.
Biochemical and Physiological Effects:
2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. These compounds have been shown to improve endothelial function and reduce oxidative stress, which may be beneficial in the treatment of cardiovascular diseases. In addition, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of pulmonary hypertension and other fibrotic diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have several advantages for lab experiments, including their selectivity for 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, which minimizes the potential for off-target effects. In addition, these compounds have been extensively studied, and their mechanisms of action are well understood. However, there are also limitations to the use of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors in lab experiments. These compounds can be expensive, and their effects can be dose-dependent, which can make it difficult to interpret results.

Zukünftige Richtungen

There are several future directions for the study of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors. One area of research is the development of new 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors with improved selectivity and potency. Another area of research is the investigation of the potential therapeutic applications of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors in other diseases, such as cancer and neurodegenerative diseases. In addition, there is a need for further research into the mechanisms of action of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors, particularly with regard to their anti-inflammatory and anti-fibrotic effects. Overall, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have significant potential for the development of new therapeutics for a wide range of diseases.

Synthesemethoden

The synthesis of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine involves several steps, including the reaction of 4-(1-phenyl-1H-pyrazol-4-yl)methylpiperazine with 2-chloropyrimidine, followed by purification and isolation of the target compound. The synthesis of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors has been extensively studied, and several other methods have been developed for the preparation of these compounds.

Wissenschaftliche Forschungsanwendungen

2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. These compounds have been shown to increase the levels of cGMP in the body, which leads to vasodilation and improved blood flow. In addition, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various diseases.

Eigenschaften

IUPAC Name

2-[1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-17(20-21-8-5-9-22-20)25-12-10-24(11-13-25)15-18-14-23-26(16-18)19-6-3-2-4-7-19/h2-9,14,16-17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZAGOJYJAKWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N2CCN(CC2)CC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.